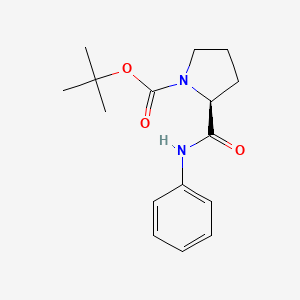

Boc-proline anilide

Description

Contextualization within Protected Amino Acid Derivatives and Peptidomimetics

N-tert-Butoxycarbonyl-L-Proline Anilide is situated within the broader class of protected amino acid derivatives, which are fundamental building blocks in organic synthesis, especially in peptide chemistry. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids due to its stability under various reaction conditions and its facile removal under mild acidic conditions. orgsyn.orgresearchgate.net N-Boc-L-proline, the carboxylic acid precursor to Boc-proline anilide, is a common intermediate in organic synthesis and is employed in Boc solid-phase peptide synthesis (SPPS). tcichemicals.comtcichemicals.comtcichemicals.com The anilide functional group, a substituted amide where the nitrogen is bonded to a phenyl group, represents a modification of the carboxyl terminus of the amino acid.

In the realm of peptidomimetics, compounds like this compound are of significant interest. Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability or bioavailability. beilstein-journals.org The unique conformational properties of proline, including its rigid pyrrolidine (B122466) ring structure and the presence of a tertiary amide bond when incorporated into peptides, play a crucial role in determining the secondary and tertiary structures of peptides and peptidomimetics. beilstein-journals.orgmdpi.com Research in this area frequently involves the design and synthesis of proline analogues and derivatives to create conformationally constrained structures that can modulate biological activity. beilstein-journals.orgmdpi.com N-Boc-proline has been utilized in multicomponent reactions, such as the Ugi reaction, to synthesize tripeptides that can subsequently be cyclized to form constrained peptidomimetics. beilstein-journals.org The incorporation of modified proline residues, including those with amide functionalities like anilides, is a strategy explored to achieve specific structural topologies and enhance protein stability or activity.

Significance of Proline and its N-Protected Derivatives in Organic Synthesis and Stereochemistry

N-protected proline derivatives, including those bearing the Boc group, are indispensable in organic synthesis and stereochemistry. They serve as versatile chiral building blocks and intermediates for the construction of complex molecules. orgsyn.orgresearchgate.net Their significance is particularly evident in asymmetric synthesis, where they are widely employed as chiral organocatalysts or chiral auxiliaries. nih.govunibo.itrsc.orgbeilstein-journals.org For instance, proline and its derivatives have been extensively studied for their ability to catalyze asymmetric reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions, yielding products with high enantioselectivity. nih.govunibo.itrsc.orgbeilstein-journals.orgacs.org The rigid structure of proline and the ability of its N-protected forms to participate in specific transition states are key to their success in imparting stereocontrol. The synthesis of functionalized proline derivatives, including those with modifications at the 3-position of the pyrrolidine ring, is an active area of research, often involving metal-catalyzed C-H functionalization to achieve specific stereoisomers relevant for drug discovery. mdpi.com

Overview of Current Academic Research Trajectories for N-tert-Butoxycarbonyl-L-Proline Anilide

While direct, extensive literature focusing solely on N-tert-Butoxycarbonyl-L-Proline Anilide as a primary research subject is less common compared to its carboxylic acid precursor (N-Boc-L-proline), its structural features place it within several active academic research trajectories. The anilide moiety, being an N-substituted amide, offers specific chemical properties and synthetic handles that are explored in various contexts:

Peptidomimetic Design and Synthesis: Given proline's critical role in peptide conformation and the ongoing quest for new peptidomimetics with enhanced properties, this compound could be investigated as a novel constrained amino acid building block. Its incorporation into peptide sequences or peptide-like scaffolds could influence conformational preferences or introduce specific recognition elements. Research into multicomponent reactions utilizing N-Boc-proline as a starting material to generate complex peptidomimetic structures suggests a potential role for anilide derivatives in such synthetic strategies. beilstein-journals.org

Asymmetric Catalysis: Many proline-based amides and dipeptides have demonstrated efficacy as organocatalysts in asymmetric transformations. unibo.itrsc.org While specific examples of this compound as a catalyst are not broadly reported, its structural similarity to other effective proline-derived amide catalysts suggests a potential for exploration in this domain. The presence of the anilide group could influence steric and electronic properties, potentially leading to novel catalytic activity or improved enantioselectivity in reactions like aldol or Michael additions.

Synthesis of Functionalized Proline Derivatives: The anilide group provides a site for further chemical modification, potentially leading to a diverse array of functionalized proline derivatives. Strategies involving C-H activation or other coupling reactions on the phenyl ring of the anilide could be explored to introduce additional functionalities, expanding the chemical space of proline-based compounds for various applications, including medicinal chemistry. The ortho-functionalization of N-(tert-butoxycarbonyl)aniline, for example, demonstrates the reactivity of the Boc-protected aniline (B41778) system.

Conformational Studies: The anilide bond introduces another degree of conformational complexity to the proline scaffold. Academic research may involve detailed spectroscopic and computational studies to understand the preferred conformations of this compound and how these might influence its interactions in larger molecular systems or its reactivity in synthetic transformations.

The synthesis of this compound would typically involve the coupling of N-Boc-L-proline with aniline using standard amide bond formation reagents. This general synthetic approach is well-established for various protected amino acids and amines.

Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-7-10-13(18)14(19)17-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |

InChI Key |

VQLXNQCXISBWJH-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butoxycarbonyl L Proline Anilide

Synthesis of the N-tert-Butoxycarbonyl-L-Proline Precursor

The first critical step is the selective N-tert-butoxycarbonylation of L-proline to yield N-tert-Butoxycarbonyl-L-Proline. This protection is essential as it renders the amine group unreactive during subsequent reactions, such as amide coupling.

Methods for Selective N-tert-Butoxycarbonylation of L-Proline

Several methods exist for the selective N-tert-butoxycarbonylation of L-proline, primarily utilizing di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as the Boc-donating reagent.

One common approach involves reacting L-proline with Boc anhydride (B1165640) in a dichloromethane (B109758) (DCM) solution in the presence of triethylamine (B128534) (Et3N) as a base. The mixture is typically stirred at room temperature for approximately 2.5 hours, during which the initially cloudy liquid becomes colorless upon formation of N-Boc-proline. The organic phase is subsequently washed with saturated citric acid solution, saturated sodium chloride solution, and water, then dried and evaporated to yield the product. rsc.org

An alternative method employs 1,1,3,3-tetramethylguanidine (B143053) as a base with tert-butyl phenyl carbonate (or Boc anhydride) in dimethyl sulfoxide (B87167) (DMSO). This reaction is exothermic, with temperatures reaching a maximum of 50–52°C after 10–15 minutes. The L-proline dissolves completely, and the clear reaction mixture is then worked up by extraction and acidification to pH 3.0. This method has been reported to yield N-tert-Butoxycarbonyl-L-Proline in 83–90% yield. orgsyn.org

For industrial production, a method involving L-proline with Boc anhydride in an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) at a pH of 12 or higher has been developed. This approach is noted for its low cost, simplicity, safety, and high yield. google.com

Less commonly used methods include reactions with Boc azide (B81097) (Boc-N3), which is prone to explosion during distillation and produces toxic hydrazoic acid (HN3), and Boc chloride (Boc-Cl), which requires stringent low-temperature conditions (below 0°C) in tetrahydrofuran (B95107) (THF)/water mixtures. google.com

Optimization of Reaction Conditions and Reagent Selection

Optimization of the N-Boc protection step focuses on achieving high yields, minimizing side reactions, and ensuring scalability. The choice of base and solvent plays a crucial role.

The use of 1,1,3,3-tetramethylguanidine with tert-butyl phenyl carbonate has demonstrated high yields (83–90%) for N-Boc-proline synthesis, indicating its effectiveness. orgsyn.org However, for large-scale operations, the aqueous basic conditions (NaOH or NaHCO3 with pH ≥ 12) using Boc anhydride are particularly advantageous due to their cost-effectiveness, operational simplicity, and high yields, making them suitable for industrial production. google.com

The reaction temperature and duration are also optimized to ensure complete conversion of L-proline while preventing degradation of the Boc group or product. For instance, the exothermic nature of the reaction with 1,1,3,3-tetramethylguanidine necessitates careful temperature control to prevent overheating. orgsyn.org Similarly, maintaining the reaction at room temperature or slightly elevated temperatures for a few hours is typically sufficient for Boc anhydride-mediated reactions.

Amide Bond Formation between N-tert-Butoxycarbonyl-L-Proline and Aniline (B41778) Derivatives

The second major step in synthesizing N-tert-Butoxycarbonyl-L-Proline Anilide is the formation of the amide bond between N-tert-Butoxycarbonyl-L-Proline (the carboxylic acid component) and aniline (the amine component). This reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling Strategies (e.g., DCC, EDC)

Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl), are widely employed for amide bond formation due to their efficiency in activating carboxylic acids.

DCC-Mediated Coupling: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate can then react with the amine to form the desired amide and an insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. luxembourg-bio.com To minimize side reactions, such as racemization, DCC is often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu). bachem.com When amino acid derivatives are used as salts (e.g., hydrochlorides), one equivalent of a tertiary base, such as N-methylmorpholine (NMM), is typically required. bachem.com

EDC-Mediated Coupling: EDC HCl is a water-soluble carbodiimide, which simplifies the purification process as its byproduct is also water-soluble. advancedchemtech.com EDC-mediated couplings are commonly performed in polar solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or dichloromethane (DCM). bachem.com EDC is frequently used in conjunction with additives like HOBt or HOAt to enhance coupling efficiency and suppress racemization. bachem.comadvancedchemtech.com For instance, the coupling of N-Boc-L-proline with an amine using EDC, HOBt, and N,N-Diisopropylethylamine (DIPEA) in DMF has been reported to achieve high yields, with one study showing 84% yield after 22 hours and another reporting 95% yield after 3 hours under similar conditions. nih.gov

A comparative study on amide coupling with electron-deficient amines and functionalized carboxylic acids found that the use of 1 equivalent of EDC, 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount (0.1 equivalent) of HOBt in acetonitrile (B52724) provided good to excellent yields. For example, the reaction of a thiazole (B1198619) carboxylic acid with an aniline derivative under these conditions (23°C for 18 hours) resulted in an 80% yield of the amide. nih.gov

Uronium and Phosphonium (B103445) Salt-Based Coupling Reagents (e.g., HATU, HBTU, BOPCl)

Uronium and phosphonium salts are highly effective coupling reagents, particularly favored in peptide synthesis for their rapid reaction rates and low racemization.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a powerful reagent that generates an active ester from a carboxylic acid. It is typically used with a tertiary base such as DIPEA or triethylamine, often in DMF as the solvent. wikipedia.org The reaction usually proceeds in two steps: first, the carboxylic acid reacts with HATU to form an OAt-active ester, followed by the addition of the nucleophilic amine. wikipedia.org HATU is known for its efficiency in preparing active esters derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate): Similar to HATU, HBTU is a uronium-based coupling agent widely utilized in peptide synthesis for efficient amide bond formation. luxembourg-bio.com Both HATU and HBTU are known to exceed the coupling rates of other reagents in certain cases. bachem.com

BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): BOPCl is a phosphonium salt that also serves as an effective coupling reagent for amide bond formation. nih.govfishersci.canih.gov These reagents are particularly useful for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.

In Situ Activation and Neutralization Protocols in Amidation

In situ activation and careful neutralization protocols are critical for maximizing yields and minimizing undesirable side reactions, such as racemization, during amide bond formation.

Base Selection and Stoichiometry: The choice and stoichiometry of the base are vital for neutralizing the acid byproduct formed during activation and maintaining an optimal pH for the coupling reaction. Tertiary amines like DIPEA and triethylamine are commonly used for this purpose. nih.govnih.govwikipedia.org The order of addition of reagents and precise timing can be crucial, especially with uronium and phosphonium salts, to prevent side reactions such as the formation of guanidinium (B1211019) byproducts. luxembourg-bio.com

Temperature Control: Low temperatures are generally recommended for carbodiimide-mediated couplings to mitigate side reactions like O-N-migration, which can lead to the formation of N-acyl urea, a stable compound unable to participate in further coupling reactions. bachem.com

Applications of Alternative Amidation Methods for Anilide Synthesis

Beyond traditional methods, several alternative and often more sustainable amidation strategies have been developed, some of which are applicable to the synthesis of anilides. These methods aim to improve reaction efficiency, reduce waste, and operate under milder conditions.

Titanium Tetrachloride (TiCl4) Mediated Condensation: A general procedure involves the direct condensation of carboxylic acids and amines in the presence of TiCl4. This method has been reported to yield corresponding amide products, including anilides, in high purity and yields, often with short reaction times and simple workup procedures. For instance, N-Boc-L-alanine reacted with aniline in the presence of TiCl4 to afford the corresponding anilide in high yields. nih.govuni.lu

Nickel-Catalyzed Amidation: Nickel catalysis offers a method for activating acyl C-O bonds of methyl esters, which can then be trapped in situ to provide anilide products. This approach allows for the coupling of various anilines, including those with substituents on the arene ring.

Boronic Acid Catalysis: Novel boronic acids, particularly those with a biphenyl (B1667301) scaffold, have been developed to promote direct dehydrative anilide synthesis. These catalysts can facilitate the amidation reaction of various anilines, even those with reduced nucleophilicity, such as aniline.

Manganese(I)-Pincer-Complex-Catalyzed Aminolysis of Esters: This method provides a broad scope for both ester and amine partners, including aniline derivatives, and has been applied to the synthesis of various amides under mild conditions with low catalyst loading.

Biocatalysis: Enzyme-catalyzed synthesis is an emerging alternative for amide bond formation, offering advantages such as atom economy and environmentally benign conditions. For example, lipases have been used to form amides from anilines, and N-acetyltransferases (NATs) can catalyze reactions between anilines and anhydrides in aqueous conditions.

Electrochemical Anion Pool Synthesis: This approach allows for the synthesis of various amides, including anilides, under base-free, water-tolerant conditions at room temperature, contributing to more sustainable synthetic routes.

Plasma Flow Chemistry: This technique has been employed for the direct N-acylation of amines by esters, including primary and secondary aliphatic/cyclic amines and aniline derivatives.

Mechanochemical Amidation: This solvent-free method enables the direct amidation of methyl and ethyl esters with amines, applicable to a wide range of substrates and capable of generating a large library of amides.

Considerations for Stereochemical Integrity During Amide Formation

Maintaining the stereochemical integrity of chiral centers, especially in molecules derived from amino acids like L-proline, is paramount in organic synthesis. The L-proline moiety in N-tert-Butoxycarbonyl-L-Proline Anilide possesses a defined stereochemistry that must be preserved throughout the amidation process to ensure the desired biological activity or specific properties of the final compound.

Several amidation methods have demonstrated their ability to proceed with minimal or no loss of stereochemical purity. For instance, the TiCl4-mediated direct condensation of carboxylic acids and amines has been shown to result in "nearly complete preservation of the stereochemical integrity of chiral substrates." nih.govuni.lu In studies involving N-Boc-L-alanine and N-Boc-D-alanine, this method successfully synthesized enantiomerically enriched anilides without significant loss of optical integrity. nih.gov

Similarly, nickel-catalyzed amidation reactions have been reported to preserve stereochemical integrity at epimerizable centers. In the broader context of peptide synthesis, many established coupling reagents and protocols are specifically designed to minimize racemization, a process that can lead to a loss of stereochemical purity. fishersci.se Newer catalytic methods for amide synthesis, including those involving N-Boc-protected amino acids, have also shown success in achieving good yields with very little racemization. The choice of reaction conditions, including temperature, solvent, and the specific activating agent or catalyst, plays a critical role in controlling stereochemical outcomes.

Purification and Isolation Techniques for N-tert-Butoxycarbonyl-L-Proline Anilide

After the synthesis of N-tert-Butoxycarbonyl-L-Proline Anilide, effective purification and isolation techniques are essential to obtain the compound in high purity. The general workflow typically involves several steps:

Quenching and Extraction: The reaction is often quenched by adding water or an aqueous solution (e.g., 10% aqueous sodium bicarbonate) to neutralize excess reagents or byproducts. fishersci.cathegoodscentscompany.com The desired product is then extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (B1210297). fishersci.sefishersci.cathegoodscentscompany.com

Washing: The organic layer containing the product is subsequently washed multiple times with aqueous solutions (e.g., saturated aqueous sodium bicarbonate, brine, or water) to remove water-soluble impurities, unreacted starting materials, and byproducts. fishersci.cathegoodscentscompany.com

Drying: The washed organic phase is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water. fishersci.cathegoodscentscompany.com

Concentration: After filtration to remove the drying agent, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the crude product. thegoodscentscompany.com

Chromatographic Purification: For further purification, especially to separate the desired product from closely related impurities, column chromatography is a widely used technique. Silica gel is a common stationary phase, and a mixture of solvents (e.g., ethyl acetate/hexanes) is used as the mobile phase to elute the product. fishersci.ca High-performance liquid chromatography (HPLC) can also be employed for high-resolution purification and for chiral separation, particularly important for ensuring the enantiomeric purity of proline derivatives.

Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., hot ethyl acetate followed by addition of petroleum ether) can be used to obtain the compound in high purity and crystalline form. thegoodscentscompany.com This process often improves both chemical and enantiomeric purity.

Compound Names and PubChem CIDs

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in Boc-proline anilide. The presence of two amide bonds in the molecule, one from the Boc protecting group (a urethane) and one from the anilide, results in the existence of rotational isomers (rotamers), which can lead to the duplication of some signals in the NMR spectra. The analysis below considers the major rotamer.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| Phenyl-H (ortho) | ~7.5 | Doublet (d) | 2H | Aromatic protons adjacent to the amide |

| Phenyl-H (meta) | ~7.3 | Triplet (t) | 2H | Aromatic protons |

| Phenyl-H (para) | ~7.1 | Triplet (t) | 1H | Aromatic proton |

| Amide N-H | ~8.0-9.0 | Singlet (s) | 1H | Amide proton |

| Proline α-H | ~4.3-4.5 | Doublet of doublets (dd) | 1H | Proton on C2 of the pyrrolidine (B122466) ring |

| Proline δ-CH₂ | ~3.4-3.6 | Multiplet (m) | 2H | Protons on C5 of the pyrrolidine ring |

| Proline β-CH₂ & γ-CH₂ | ~1.8-2.3 | Multiplet (m) | 4H | Protons on C3 and C4 of the pyrrolidine ring |

| Boc (CH₃)₃ | ~1.4 | Singlet (s) | 9H | Protons of the tert-butyl group |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Amide C=O | ~172-174 | Carbonyl of the anilide group |

| Boc C=O | ~154-156 | Carbonyl of the Boc (urethane) group |

| Phenyl C (attached to N) | ~138 | Aromatic quaternary carbon |

| Phenyl CH (meta) | ~129 | Aromatic carbons |

| Phenyl CH (para) | ~124 | Aromatic carbon |

| Phenyl CH (ortho) | ~120 | Aromatic carbons |

| Boc C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group |

| Proline Cα | ~60 | C2 of the pyrrolidine ring |

| Proline Cδ | ~47 | C5 of the pyrrolidine ring |

| Proline Cβ / Cγ | ~31 / ~24 | C3 and C4 of the pyrrolidine ring |

| Boc C(CH₃)₃ | ~28.5 | Methyl carbons of the Boc group |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). For this compound, key expected correlations would be observed between the α-H and the β-protons of the proline ring, and throughout the spin system of the pyrrolidine ring (α-H → β-CH₂ → γ-CH₂ → δ-CH₂). Correlations would also be seen between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. researchgate.net It would be used to definitively assign the carbons of the pyrrolidine and phenyl rings by correlating the proton signals with their corresponding carbon signals (e.g., Proline α-H to Proline Cα, Phenyl ortho-H to Phenyl ortho-C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (2-3 bonds), which is essential for connecting the different fragments of the molecule. researchgate.net Key HMBC correlations anticipated for this compound would include:

The amide N-H proton to the proline Cα and the anilide C1' (the phenyl carbon attached to the nitrogen).

The proline α-H to the amide carbonyl carbon.

Protons of the Boc group's methyl groups to the Boc quaternary carbon and the Boc carbonyl carbon.

The proline δ-protons to the Boc carbonyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For related N-Boc amino acid derivatives, characteristic stretches for the urethane (B1682113) C=O are often observed around 1682-1690 cm⁻¹ and the amide C=O around 1650 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | ~3300 | Amide N-H |

| C-H Stretch (Aromatic) | ~3100-3000 | Phenyl Ring C-H |

| C-H Stretch (Aliphatic) | ~2980-2870 | Pyrrolidine & Boc C-H |

| C=O Stretch (Urethane) | ~1690 | Boc Group C=O |

| C=O Stretch (Amide I) | ~1650 | Anilide C=O |

| N-H Bend (Amide II) | ~1530 | Anilide N-H |

| C=C Stretch | ~1600, ~1490 | Aromatic Ring |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound (C₁₆H₂₂N₂O₃) is 290.1630 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to be observed as a protonated molecular ion [M+H]⁺ at m/z 291.1703.

Under collision-induced dissociation (CID), Boc-protected amines exhibit characteristic fragmentation patterns. The most common fragmentation pathways include:

Loss of isobutylene: A primary fragmentation resulting in an [M+H - 56]⁺ ion, corresponding to the loss of C₄H₈ from the tert-butyl group.

Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl group, leading to an [M+H - 100]⁺ ion.

Cleavage at the amide bond N-terminal to the proline residue is also a well-documented fragmentation pathway for proline-containing molecules.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound was found, an analysis would provide precise data on:

Absolute Configuration: Unambiguous confirmation of the (S) configuration at the α-carbon of the proline ring.

Conformation: The exact dihedral angles of the molecule, including the pucker of the five-membered pyrrolidine ring and the relative orientation of the phenyl and Boc groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the amide N-H as a donor and a carbonyl oxygen as an acceptor) and other packing forces that govern the crystal lattice.

Conformational Analysis and Stereochemical Investigations

Analysis of the N-Proline Amide Bond Cis-Trans Isomerism

A distinctive feature of proline and its derivatives, including Boc-proline anilide, is the cis-trans isomerism of the N-proline amide bond (also referred to as the prolyl amide bond or imide bond) nih.govpeptide.combeilstein-journals.org. Unlike other amino acids, where the trans conformation of the peptide bond is overwhelmingly preferred, the free enthalpy difference between the cis and trans isomers of the N-Pro amide bond is relatively small, allowing both isomers to coexist in solution nih.govpeptide.combeilstein-journals.org.

Despite this small energy difference, the rotational barrier for cis-trans interconversion is quite high, typically ranging from 84-89 kJ/mol, which means that these conformers are in slow exchange on the NMR timescale peptide.combeilstein-journals.org. This high energy barrier makes cis-trans isomerization a rate-determining step in protein folding processes nih.govpeptide.com. In proteins, while both forms exist, approximately 95% of prolyl amide bonds are found in the trans conformation, with about 5% in the cis conformation nih.gov. The trans amide bond is often stabilized by an n→π* interaction between adjacent carbonyl groups, which is particularly strong with an exo ring pucker of the proline residue nih.gov. Conversely, the cis conformation strongly prefers the endo ring pucker nih.gov.

The equilibrium constant (Ktrans/cis) for N-acetylated amino acid methyl esters (Ac-Xaa-OMe) in D2O at 296 K has been reported for various proline analogues, as shown in the table below. While specific values for this compound are not available, these data illustrate the typical range and sensitivity to structural modifications.

| Compound (50 mM, D2O, 296 K) | Ktrans/cis |

| Ac-3,4-dehydroproline-OMe | 4.97 ± 0.07 |

| Ac-Pro-OMe | ~3.6 (in CDCl3), ~3.8 (in DMSO-d6), ~4.9 (in C6D6) acs.org |

| Ac-4-trifluoromethyl-3,4-dehydroproline-OMe | 4.82 ± 0.03 |

(Note: The Ktrans/cis values for Ac-Pro-OMe are for different solvents as found in the source, not D2O for all.) acs.org

Influence of the tert-Butoxycarbonyl (Boc) Protecting Group on Conformational Preferences

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, known for enhancing the stability and solubility of amino acid derivatives chemimpex.com. As a carbamate (B1207046) functionality, the Boc group imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carbonyl moiety nih.gov. This delocalization can lead to the existence of syn and anti isomers around the carbamate bond, with some Boc-protected amino acid derivatives showing an approximately 50:50 mixture of these rotamers nih.gov.

The Boc group can also participate in intramolecular hydrogen bonding through its carbonyl oxygen and the backbone NH nih.gov. Studies on N-Boc-L-proline-OMe and other N-Boc-protected dipeptides have shown that the steric bulkiness of the Boc group, along with the proline ring, can influence the susceptibility of certain carbonyl groups to solvent effects mdpi.com. For instance, the ¹³C NMR chemical shifts of the carbonyl carbon in the N-Boc group of N-Boc-L-proline-L-alanine-OMe, N-Boc-L-proline-L-serine-OMe, and N-Boc-L-proline-L-proline-OMe were observed to be largely unaffected by changes in solvent polarity, suggesting that intramolecular hydrogen bonding or steric hindrance plays a role in stabilizing their conformations mdpi.com. This indicates that the Boc group significantly contributes to the local conformational rigidity and preferences of the N-terminal region in this compound.

Role of the Anilide Moiety in Stabilizing Intramolecular Interactions

The anilide moiety, an N-aryl amide, plays a significant role in dictating the conformational preferences and intramolecular interactions within this compound. N-aryl amides exhibit distinct cis and trans conformational preferences, which are influenced by steric and electronic factors nsf.gov. Computational studies on N-aryl amides, including cyclic tertiary amides where the nitrogen atom is part of a ring and attached to an aryl substituent (analogous to the anilide in this compound), reveal specific behaviors nsf.gov.

Solvent Effects on Conformational Equilibrium of N-tert-Butoxycarbonyl-L-Proline Anilide

The conformational equilibrium of N-tert-Butoxycarbonyl-L-Proline Anilide is sensitive to the surrounding solvent environment. Solvent polarity can significantly modulate the cis-trans isomerism of the N-proline amide bond nih.govacs.orgacs.org. For instance, studies on proline-containing short peptides, such as N-tert-butoxycarbonyl-phenylalanyl-prolyl- (Boc-Phe-Pro-) peptides, showed that increasing the fraction of less polar solvents like deuterated chloroform (B151607) (CDCl₃) led to a decrease in the percentage of the cis conformer, indicating a shift towards the trans form nih.gov.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For Boc-proline anilide, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding the distribution of electrons within the molecule.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is also elucidated through DFT. The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Table 1: Theoretical Geometric Parameters of this compound (Illustrative) Note: This table is illustrative, as specific research papers detailing these exact values for this compound are not publicly available. The parameters are based on general knowledge of similar structures.

| Parameter | Predicted Value |

|---|---|

| Proline Ring Puckering (Φ) | ~ -60° |

| Amide Bond Dihedral (ω) | ~ 180° (trans) |

| N-Cα Bond Length | ~ 1.46 Å |

| Cα-C' Bond Length | ~ 1.52 Å |

Elucidation of Reaction Mechanisms and Transition State Structures

Beyond static properties, theoretical modeling is pivotal in mapping the pathways of chemical reactions involving this compound. When this molecule participates in a reaction, for instance, as a catalyst or a substrate, computational methods can identify the transition state (TS) structures that connect reactants to products. The transition state is a critical, high-energy point on the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation barriers, providing a quantitative measure of the reaction's kinetics. For reactions catalyzed by proline derivatives, understanding the subtle non-covalent interactions within the transition state, such as hydrogen bonding or steric hindrance, is crucial for explaining the catalytic efficiency and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While DFT calculations are excellent for determining static, minimum-energy structures, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. By simulating the motion of atoms under the influence of a force field, MD can reveal the different shapes (conformers) the molecule can adopt and the relative populations of these conformers at a given temperature.

These simulations are particularly important for understanding how the solvent environment influences the structure and behavior of this compound. The explicit inclusion of solvent molecules in the simulation box allows for the study of solute-solvent interactions, such as hydrogen bonding with water or other protic solvents, which can significantly impact the molecule's preferred conformation and reactivity.

Table 2: Key Conformational Dihedrals in this compound (Illustrative) Note: This table is illustrative and represents typical dihedral angles that would be analyzed in a molecular dynamics simulation of a proline-containing peptide.

| Dihedral Angle | Description | Typical Range (degrees) |

|---|---|---|

| φ (phi) | C'-N-Cα-C' | -75 to -55 |

| ψ (psi) | N-Cα-C'-N | 140 to 160 |

Quantum Chemical Calculations for Chiral Induction Mechanisms and Stereoselectivity Prediction

One of the most significant applications of computational chemistry in the study of chiral molecules like this compound is in understanding and predicting stereoselectivity. In reactions where new chiral centers are formed, proline and its derivatives are often used as organocatalysts to favor the formation of one enantiomer over the other.

Quantum chemical calculations, particularly DFT, can be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, researchers can predict which product will be formed in excess. The energy difference between these transition states is directly related to the enantiomeric excess (ee) observed experimentally.

These calculations can reveal the specific interactions, such as steric clashes or stabilizing hydrogen bonds, that are responsible for the observed stereoselectivity. This knowledge is invaluable for the rational design of new and more effective chiral catalysts. For example, by modifying the structure of the proline catalyst, one can computationally screen for derivatives that are predicted to give higher stereoselectivity in a particular reaction.

Applications in Asymmetric Organic Catalysis and Chiral Auxiliary Design

N-tert-Butoxycarbonyl-L-Proline Anilide as a Chiral Organocatalyst Precursor

N-tert-Butoxycarbonyl-L-Proline Anilide serves as a valuable precursor for chiral organocatalysts, particularly in transformations requiring high enantioselectivity. Prolinamides, a class of compounds that includes Boc-proline anilide, are recognized organocatalysts for various reactions, especially in the reduction of imines nih.govfishersci.ca. The presence of the amide group in the catalyst's structure has been shown to significantly enhance asymmetric induction compared to simpler Boc-L-Pro derivatives nih.govfishersci.ca.

Research has demonstrated that the N-protection of the proline unit, such as with a tert-butoxycarbonyl (Boc) group, plays a crucial role in the catalyst's performance. While N-Boc-L-Pro itself exhibits catalytic activity, its anilide derivatives often lead to improved enantioselectivities nih.govfishersci.ca. The carbonyl group within the N-protecting group can provide a secondary coordination site, which is essential for the activation of substrates like trichlorosilane (B8805176) (HSiCl3) in reduction reactions nih.gov. This bifunctional nature, combining a Lewis basic site (the nitrogen of the proline ring) and a hydrogen bond donor (from the anilide or the N-protecting group), is a hallmark of many effective proline-based organocatalysts nih.govgoogleapis.com.

N-tert-Butoxycarbonyl-L-Proline Anilide as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a reaction to direct the stereochemical outcome, and this compound can function in this capacity fishersci.co.uk. The strategy involves attaching the chiral auxiliary to a prochiral substrate, allowing the auxiliary's inherent chirality to influence the formation of new stereocenters during subsequent reactions fishersci.co.uk. After the desired stereoselective transformation, the auxiliary is typically cleaved and can often be recovered for reuse, leaving behind the enantiomerically enriched product fishersci.co.uk.

L-proline and its derivatives, including those with Boc protection, have been widely utilized as chiral auxiliaries in various asymmetric synthetic methodologies. For instance, L-proline has been employed as a chiral auxiliary in the asymmetric synthesis of ruthenium(II) polypyridyl complexes, relying on dynamic asymmetric transformation under thermodynamic control. The rigid structure of the proline ring, combined with the bulky Boc group and the aromatic anilide, can create a well-defined chiral environment, facilitating diastereoselective transformations such as lithiation and subsequent substitutions. This approach allows for the synthesis of complex chiral molecules with high diastereomeric ratios.

Enantioselective Transformations Mediated by Proline-Based Anilides

Proline-based anilides have proven effective in mediating a range of enantioselective transformations, contributing significantly to the field of asymmetric catalysis.

Asymmetric Reduction Reactions (e.g., imines)

Prolinamides are particularly effective organocatalysts for the enantioselective reduction of imines, notably with trichlorosilane (HSiCl3) nih.govfishersci.ca. Studies have shown that the presence of the amide group in the catalyst structure enhances asymmetric induction. For example, in the HSiCl3 reduction of (E)-N-(1-phenylethylidene)aniline, proline derivatives with amide functionalities, including those related to this compound, have yielded excellent enantiomeric excesses (ee) nih.govfishersci.ca.

A comparative study on the reduction of ketimine 1 (N-(1-phenylethylidene)aniline) revealed that while N-Cbz-L-Pro and N-Boc-L-Pro provided moderate enantioselectivity (62-63% ee), the corresponding amides generally improved the asymmetric induction fishersci.ca. For instance, a Cbz-L-Pro derivative yielded 85% ee, demonstrating the beneficial effect of the amide moiety nih.govfishersci.ca. The mechanism often involves the interaction of Lewis basic sites in the organocatalyst with HSiCl3, forming a hexa-coordinated species that transfers a hydride to the imine's C=N double bond nih.gov.

Table 1: Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline with HSiCl3 nih.govfishersci.ca

| Catalyst Type | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

| N-Cbz-L-Pro | 91 | 91 | 85 |

| N-Boc-L-Pro | 98 | 83 | 85 |

| N-Acetyl-L-Pro | - | - | 68 |

| N-Pivaloyl-L-Pro | - | - | 77 |

Multi-component Reactions (e.g., A3-coupling, Mannich Reactions)

Proline and its derivatives, including anilides, are highly effective in mediating multi-component reactions (MCRs), which are powerful tools for synthesizing complex molecules in a single step.

The Mannich reaction is a prominent example where proline-based catalysts, including prolinamides, excel. These reactions typically involve an aldehyde, an amine, and a ketone, leading to the formation of β-amino carbonyl compounds with high enantio-, diastereo-, regio-, and chemoselectivities. L-Proline has been successfully employed in the solvent-free, three-component Mannich-type synthesis of 3-amino alkylated indoles from secondary amines, aldehydes, and indoles.

Table 2: Representative Proline-Catalyzed Mannich Reactions

| Reaction Type | Substrates | Catalyst (Type) | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity (dr) |

| Three-component Mannich | Ketone, Aldehyde, Amine | Proline-based | Excellent | Excellent | Excellent |

| Mannich-type (3-amino alkylated indoles) | Secondary Amine, Aldehyde, Indole | L-Proline | High | - | - |

| Mannich (N-PMP-protected α-imino ethyl glyoxylate) | Ketones | Proline-based | High | High | Complete syn-control |

Beyond Mannich reactions, A3-coupling (aldehyde-amine-alkyne coupling) is another important multi-component reaction where chiral catalysts are crucial for achieving enantioselectivity. While specific data for this compound in A3-coupling were not explicitly detailed in the search results, the broader class of proline-based catalysts is known to be active in various MCRs.

Other Asymmetric C-C and C-X Bond Forming Reactions

Proline and its derivatives are renowned for their ability to catalyze a wide array of asymmetric C-C and C-X bond-forming reactions, particularly those proceeding via enamine or iminium ion intermediates googleapis.com.

Aldol (B89426) Reactions: The direct asymmetric aldol reaction, a cornerstone of organocatalysis, is efficiently catalyzed by proline and its derivatives fishersci.ca. These reactions form β-hydroxy ketones from ketones and aldehydes with high enantioselectivities. For instance, L-proline catalyzed the aldol condensation between cyclohexanone (B45756) and aromatic aldehydes with high yields and good enantioselectivities. Modified proline-derived catalysts, including dipeptides and prolinamides, have been developed to improve selectivity and allow reactions in aqueous media.

Michael Additions: Proline-catalyzed direct asymmetric Michael reactions have also been extensively studied, involving ketone donors and various Michael acceptors like nitrostyrene. Chiral ionic liquids based on L-proline have been shown to catalyze the asymmetric Michael addition of cyclohexanone to trans-nitrostyrene, achieving up to 97% ee without additional acid.

α-Functionalizations: Proline-based catalysts are also effective in the α-functionalization of aldehydes, including electrophilic amination and α-alkylation, leading to the formation of α-hydrazino aldehydes and other functionalized products googleapis.com.

Rational Design Principles for Enhancing Catalytic Efficiency and Stereoselectivity

The rational design of proline-based anilide catalysts for enhanced efficiency and stereoselectivity involves a deep understanding of the catalyst's structure-activity relationship and the reaction mechanism. Key design principles include:

Role of the Amide Group: The presence of an amide group in the proline derivative, as seen in this compound, is crucial for improving asymmetric induction nih.govfishersci.ca. This group can participate in hydrogen bonding interactions, which are vital for stabilizing the transition state and orienting the reactants for stereoselective bond formation nih.govfishersci.ca.

N-Protection Strategy: The choice of N-protecting group on the proline nitrogen (e.g., Boc, Cbz, Pivaloyl) significantly influences catalytic activity and enantioselectivity nih.govfishersci.ca. For instance, pivaloyl (Piv) has been identified as an excellent N-substituent in related organocatalysts, often leading to improved efficiency fishersci.ca. The carbonyl group of these protecting groups can act as a second coordination site, enhancing the interaction with substrates or reagents like HSiCl3 nih.gov.

Hydrogen Bonding and Transition State Control: Many proline-based organocatalysts are bifunctional, possessing both a nucleophilic secondary amine (from the pyrrolidine (B122466) ring) and a hydrogen bond donor (e.g., from the amide proton or a carboxylic acid) googleapis.com. These features allow for synergistic activation of both the nucleophilic and electrophilic reaction partners. Computational studies have been instrumental in elucidating the mechanistic details, showing how specific interactions, such as hydrogen bonding, influence the formation of a compact and rigid transition state, thereby dictating the stereochemical outcome nih.govfishersci.ca. The precise geometric arrangement of nitrogen and oxygen atoms in the catalyst is critical for optimal activity.

Steric and Electronic Tuning: Modifying the steric bulk and electronic properties of the anilide moiety or other parts of the catalyst can fine-tune its performance nih.govfishersci.ca. For example, introducing bulky groups or electron-donating/withdrawing groups on the aromatic ring of the anilide can influence the catalyst's solubility, reactivity, and stereoselectivity nih.gov.

Solvent and Additive Effects: The reaction medium and the presence of additives (e.g., water, acids, other hydrogen bond donors) can dramatically affect the efficiency and selectivity of proline-catalyzed reactions. Water, for instance, can accelerate enamine-imine tautomerization and increase imine electrophilicity through protonation, leading to higher reactivity and enantioselectivity in some reductions.

By systematically varying these structural and environmental parameters, researchers can rationally design and optimize this compound derivatives to achieve superior catalytic efficiency and stereoselectivity in a diverse range of asymmetric organic transformations.

Applications in Medicinal Chemistry and Bioactive Compound Design

N-tert-Butoxycarbonyl-L-Proline Anilide as a Molecular Scaffold for Peptidomimetic Libraries

Combinatorial chemistry, a powerful approach in modern drug discovery, leverages molecular scaffolds like Boc-proline anilide to generate vast numbers of novel compounds for screening nih.gov. The versatility of the proline ring, combined with the modifiable anilide moiety, allows for the creation of structurally diverse compounds. For instance, multicomponent reactions (MCRs), particularly Ugi reactions involving chiral cyclic amino acids such as proline, have been effectively utilized to synthesize peptidomimetics and complex polycyclic scaffolds nih.gov. The use of N-Boc-α-amino aldehydes as carbonyl components in these Ugi reactions has enabled the formation of rigid, heterocyclic scaffolds, demonstrating the utility of Boc-protected proline derivatives in generating constrained structures relevant for drug discovery nih.gov. Furthermore, the ease of synthesis of peptide conjugates using various building blocks, including unnatural amino acids and Boc-protected amino acids, highlights the potential of such scaffolds in creating a wide array of new molecules for diverse applications fishersci.comnih.govnih.gov.

Structure-Activity Relationship (SAR) Investigations in Proline-Containing Anilide Analogues

Structure-Activity Relationship (SAR) investigations are critical for understanding how structural modifications influence the biological activity of compounds. Proline-containing anilide analogues have been extensively studied in this regard, revealing key insights into their mechanism of action and potential for optimization.

For example, N-alkyl derivatives of proline anilides have been synthesized and evaluated for their local anaesthetic and antiarrhythmic activities wikipedia.orgfishersci.sewikidata.org. SAR studies demonstrated that the local anaesthetic activity of these compounds was highly sensitive to variations in the substitution pattern on the aromatic ring (the anilide moiety) and the nature of the alkyl group attached to the proline nitrogen atom wikidata.org. This indicates that subtle changes in the anilide part or the N-substituent of proline can significantly alter the pharmacological profile.

Another notable example involves methionine-proline anilides, which were developed as inhibitors of the dengue virus NS2B-NS3 protease dsmz.de. SAR investigations, complemented by molecular docking studies, revealed that the L-proline, L-methionine, and p-nitroaniline components within these anilides were crucial for effectively blocking the enzyme's active site dsmz.de. This highlights the specific structural requirements for potent inhibitory activity.

Conversely, in studies of N-oxaloglycine derivatives as inhibitors of prolyl 4-hydroxylase, replacing the omega-carboxylate group with an anilide moiety led to a sharp reduction in activity fishersci.ca. This finding underscores that while anilides can be integral to activity in some contexts, they can also negatively impact binding or activity depending on the target and the specific molecular environment.

The following table summarizes some key SAR findings related to proline anilide derivatives:

| Compound Class | Biological Activity | Key Structural Modulations Affecting Activity | Reference |

| N-Alkylproline Anilides | Local Anaesthetic, Antiarrhythmic | Substitution pattern on the aromatic ring (anilide moiety); type of alkyl group at proline nitrogen. | wikidata.org |

| Methionine-Proline Anilides | Dengue Virus NS2B-NS3 Protease Inhibition | Presence of L-proline, L-methionine, and p-nitroaniline in the anilide part for active site binding. | dsmz.de |

| N-Oxaloglycine Derivatives | Prolyl 4-Hydroxylase Inhibition | Replacement of omega-carboxylate with anilide sharply reduced activity. | fishersci.ca |

Design Strategies for Conformationally Constrained Bioactive Molecules

Conformational restriction is a widely employed strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates epa.gov. By limiting the conformational flexibility of a molecule, this approach aims to favor the adoption of a specific bioactive conformation that optimally interacts with its biological target epa.gov. Proline, with its inherent cyclic structure, plays a pivotal role in this strategy.

Beyond natural proline, the synthesis of non-proteinogenic prolines and spirocyclic α-prolines provides highly rigid building blocks for creating conformationally constrained bioactive peptides and peptidomimetics researchgate.netcenmed.com. The introduction of fluorine atoms into proline derivatives is another strategy to modulate their properties, offering resistance to enzymatic degradation and influencing polarity and lipophilicity, which can lead to increased conformational stability nih.govfishersci.ca.

Modulating Biological Activity through Anilide Moiety Derivatization

The anilide moiety, a key component of this compound, provides a versatile handle for derivatization, allowing for the modulation of biological activity. Modifications to this aromatic portion can significantly impact a compound's interaction with its target, influencing potency, selectivity, and pharmacokinetic properties.

In the context of N-alkylproline anilides, the local anaesthetic activity was found to be sensitive to the substitution pattern on the aromatic ring of the anilide moiety wikidata.org. This suggests that by strategically introducing different substituents (e.g., electron-donating or electron-withdrawing groups, or bulky groups) onto the anilide's phenyl ring, chemists can fine-tune the compound's ability to interact with relevant biological targets, such as ion channels involved in local anesthesia.

Similarly, in the design of dengue virus NS2B-NS3 protease inhibitors, the specific nature of the anilide moiety was critical. The presence of p-nitroaniline in the methionine-proline anilides was identified as an important feature for effective binding and inhibition of the protease dsmz.de. This indicates that the electronic and steric properties conferred by the substituents on the anilide can be crucial for establishing productive interactions within the enzyme's active site.

However, the impact of anilide derivatization is context-dependent. As observed with N-oxaloglycine derivatives, replacing a carboxylic acid with an anilide significantly reduced the inhibitory activity against prolyl 4-hydroxylase fishersci.ca. This highlights that while derivatization offers opportunities for optimization, it must be guided by the specific requirements of the target binding site. The anilide group can participate in various interactions, including hydrogen bonding (through the amide proton and carbonyl oxygen) and hydrophobic interactions (through the aromatic ring), making its derivatization a powerful tool for modulating molecular recognition and biological response. The α-ketoamide motif, which can be part of an anilide structure, is also known for its ability to modulate the conformation of lead compounds, thereby affecting their potency and pharmacokinetic profiles fishersci.ca. This further emphasizes the strategic importance of derivatizing the anilide moiety to achieve desired biological outcomes.

Derivatives and Analogues of N Tert Butoxycarbonyl L Proline Anilide

Synthesis of Substituted Anilide Derivatives of N-tert-Butoxycarbonyl-L-Proline

The synthesis of N-tert-Butoxycarbonyl-L-Proline anilide derivatives typically involves the coupling of N-tert-Butoxycarbonyl-L-Proline with various substituted anilines. General procedures for amide synthesis from N-tert-butoxycarbonyl-L-amino acids and amines have been well-established. These methods often employ condensing agents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or isobutylchloroformate. Such coupling reactions are known to proceed with excellent yields and, importantly, without observable racemization, preserving the stereochemical integrity of the L-proline moiety. google.com

For instance, the condensation of N-tert-Boc-Proline (N-tert-Butoxycarbonyl-L-Proline) with a range of substituted anilines, including 4-fluoroaniline, 2-chloroaniline, 3-chloroaniline (B41212), 4-chloroaniline, and 2,5-dichloroaniline, has been successfully demonstrated. google.com This highlights the adaptability of the synthetic route to incorporate diverse functionalities onto the anilide portion of the molecule.

One specific example of generating substituted anilide derivatives involves the use of Boc-protected 3-chloroaniline. This intermediate can be reacted with various substituted thiourea (B124793) compounds to synthesize novel thiocarbamide derivatives, which are a class of anilides. gsconlinepress.com The process typically involves protecting the amine group of 3-chloroaniline with a di-tert-butyl dicarbonate (B1257347) (Boc) protecting agent, followed by condensation with substituted thioureas. gsconlinepress.com Spectrometric characterization techniques, including ¹H and ¹³C NMR, IR, LCMS, and CHNS analysis, confirm the successful formation of these derivatives. gsconlinepress.com

Modifications of the Proline Ring System (e.g., 4-substituted proline derivatives)

Modifications to the proline ring system of N-tert-Butoxycarbonyl-L-Proline Anilide analogues significantly influence their chemical and biological properties. A common strategy involves the introduction of substituents at different positions of the pyrrolidine (B122466) ring, particularly at the 4-position.

Examples of such modified proline derivatives include (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid americanelements.comamericanelements.com and N-Boc-trans-4-hydroxy-L-proline. fishersci.ca These 4-substituted proline derivatives serve as crucial building blocks for more complex structures.

Enantioselective approaches have been developed for the synthesis of 4-substituted proline scaffolds. For instance, N-Boc-(S)-4-methyleneproline can be prepared through catalytic and enantioselective methods, serving as a versatile precursor for various 4-substituted prolines. nih.gov

The concept of "proline editing" offers a general and practical approach to synthesize functionally and structurally diverse peptides incorporating 4-substituted proline derivatives. nih.gov This methodology allows for the introduction of various functional groups, including electron-withdrawing groups like fluorine, which can induce specific stereoelectronic effects. nih.gov

Beyond the 4-position, functionalization at the C-3 position of proline derivatives has also been achieved. Palladium-catalyzed directed C(sp3)–H arylation allows for the regio- and stereospecific synthesis of C-3 functionalized proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This method utilizes aryl iodides and specific directing groups, demonstrating a powerful tool for diversifying the proline core. acs.org

Investigation of Isomeric and Stereoisomeric Analogues

The investigation of isomeric and stereoisomeric analogues of N-tert-Butoxycarbonyl-L-Proline Anilide is crucial due to the inherent chirality of proline and the potential for conformational isomerism.

The synthesis of proline derivatives often emphasizes stereocontrol to obtain specific stereoisomers. For example, the palladium-catalyzed C(sp3)–H arylation mentioned earlier directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, demonstrating precise control over the relative configuration of the substituents on the proline ring. acs.org Similarly, enantioselective synthetic routes are employed to ensure the desired absolute stereochemistry in 4-substituted proline derivatives. nih.gov

The ability to synthesize and isolate specific isomers and stereoisomers is paramount for understanding their individual properties and for structure-activity relationship studies.

Impact of Structural Modifications on Chemical Reactivity and Potential Biological Activity

Structural modifications to N-tert-Butoxycarbonyl-L-Proline Anilide and its analogues have a profound impact on their chemical reactivity and potential biological activity.

Chemical Reactivity: The introduction of different substituents can alter the electronic and steric environment around the reactive centers, influencing reaction rates and selectivities. For instance, electron-withdrawing groups, such as fluorine atoms, when incorporated into the proline ring (e.g., in fluoroprolines), induce strong stereoelectronic effects. nih.gov These effects can dictate specific structural preferences and, consequently, influence the chemical transformations these molecules undergo. The N-Boc protecting group itself enhances the stability and solubility of the proline derivatives, making them ideal for various organic chemistry applications. chemimpex.com Furthermore, N-Boc-L-proline can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of complex molecular architectures with high enantioselectivity. chemimpex.com

Antiviral Activity: N-tert-Butoxycarbonyl-L-Proline is a key intermediate in the synthesis of certain antiviral agents. For example, it is used in the preparation of daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural 5A (NS5A) protein. chemimpex.comfishersci.co.ukchemicalbook.com This highlights the direct relevance of Boc-proline derivatives in the development of pharmaceuticals for infectious diseases.

Catalytic Properties: Modifications to the proline framework have been shown to enhance its catalytic properties, leading to improved reactivity and selectivity in various asymmetric transformations. mdpi.com This extends the utility of Boc-proline analogues beyond their role as building blocks to active catalysts in organic synthesis.

Protein Folding and Stability: The conformational rigidity of proline residues, and the cis-trans isomerism of the N-Pro amide bond, play a significant role in protein folding and stability. peptide.com Analogues with altered proline ring systems can be used to study and manipulate these processes, offering insights into protein structure-function relationships. chemimpex.com

The ability to systematically modify the N-tert-Butoxycarbonyl-L-Proline Anilide structure provides a powerful tool for exploring new chemical reactions and developing compounds with tailored biological activities.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of Boc-proline anilide involves the formation of an amide bond and the introduction of the Boc protecting group. Current methods for Boc protection, such as those employing Boc-N3 or Boc-Cl, can present challenges related to safety, toxicity, or harsh reaction conditions google.com. For instance, Boc-N3 is known to be explosive, and the reaction can produce toxic HN3 google.com. Similarly, Boc-Cl requires low temperatures and is prone to decomposition, leading to excess consumption and impurities google.com.

Future research will likely focus on developing greener and more efficient synthetic routes for this compound. This includes exploring novel catalysts and reaction conditions that minimize waste, reduce energy consumption, and utilize benign solvents. For example, studies have demonstrated the use of nano-γ-Fe2O3 as an efficient, reusable, and green catalyst for the N-tert-butoxycarbonylation of various amines, including aromatic amines, in water at ambient temperatures scirp.org. Such approaches could be adapted for the Boc protection of proline or the aniline (B41778) moiety. Additionally, advancements in amide bond formation, such as those explored in sustainable paper-based platforms compatible with Boc-protected amines, could offer new avenues for the efficient and environmentally friendly synthesis of the anilide linkage rsc.org. The goal is to develop highly atom-economical processes that are scalable and suitable for industrial production, addressing the limitations of traditional multi-step solution-phase syntheses of amino acid derivatives nih.gov.

Exploration of Novel Catalytic and Biological Functions

The unique structural features of this compound, combining the conformational rigidity of proline with the aromaticity of the anilide moiety, suggest potential for diverse functions.

Biological Functions: Research on related compounds, such as methionine-proline anilides, has revealed their significant biological activity, specifically as inhibitors of dengue virus NS2B-NS3 protease researchgate.net. This finding indicates that the proline anilide scaffold can serve as a valuable motif for the design of enzyme inhibitors and other bioactive molecules. Future studies could investigate this compound and its derivatives as potential therapeutic agents or as scaffolds for drug discovery, exploring their interactions with various biological targets. Computational ligand binding studies, similar to those used for protease inhibitors, could guide the design of novel compounds with enhanced activity researchgate.net.

Catalytic Functions: Prolinamides are well-established organocatalysts, known for their ability to catalyze asymmetric reactions, such as the HSiCl3 reduction of imines mdpi.com. Specifically, amides derived from N-pivaloyl protected proline and 4-methoxyaniline have shown excellent catalytic performance, achieving high enantiomeric excess mdpi.com. This suggests that this compound could be explored as a chiral organocatalyst for various asymmetric transformations, leveraging the inherent chirality of the proline unit. Its potential as a ligand for metal-catalyzed reactions, influencing selectivity and reactivity, also warrants investigation.

Advanced Integration of Spectroscopic and Computational Methodologies

The comprehensive understanding of this compound's structure, conformation, and reactivity will heavily rely on the advanced integration of spectroscopic and computational methodologies.

Spectroscopic Characterization: Standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the characterization of Boc-protected amino acid derivatives and peptides mdpi.comrsc.orgchemicalbook.com. Future research will likely employ more advanced spectroscopic methods, such as solid-state NMR, high-resolution mass spectrometry, and chiroptical spectroscopies (e.g., Circular Dichroism), to gain deeper insights into its three-dimensional structure, conformational dynamics, and interactions in various environments. Studies on proline derivatives with anilide groups have already utilized X-ray crystallographic analysis and solution NMR to demonstrate a strong preference for trans-amide bonds and their role in forming helical structures resembling polyproline type II helices acs.org.

Computational Methodologies: Computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, will play a crucial role in predicting the compound's properties, reaction mechanisms, and interactions. DFT has been successfully applied to analyze the stable structures and predict the IR spectra of N-Boc-L-proline derivatives mdpi.com. For prolinamide organocatalysts, computational calculations have been instrumental in understanding reaction mechanisms and designing optimized catalysts mdpi.com. The integration of these computational tools with experimental spectroscopic data will enable a more precise understanding of the conformational preferences of the proline anilide moiety, its potential for intramolecular hydrogen bonding, and its behavior in different solvent environments. This can inform the rational design of derivatives with tailored properties.

A study on a proline mimetic, (S)-Indoline-2-carboxylic acid derivatives, demonstrated the solvent-dependent amide bond isomerization, with the presence of anilide groups promoting a strong energetic preference for trans-amide bonds. This was verified through X-ray crystallography, solution NMR, and molecular modeling acs.org. The equilibrium constant for trans/cis isomerization (Ktrans/cis) varied with solvent polarity, as shown in the table below acs.org:

Table 1: Solvent-Dependent Amide Bond Isomerization of a Proline Mimetic

| Solvent | Dielectric Constant (εr) | Ktrans/cis |

| Benzene-d6 | 2.28 | 0.72 |

| CDCl3 | 4.81 | 0.87 |

| CD3CN | 36.64 | 0.31 |

| DMSO-d6 | 46.83 | 0.31 |

High-Throughput Screening Approaches for Functional Discovery

High-throughput screening (HTS) has become an indispensable tool in modern chemical and pharmaceutical research, enabling the rapid evaluation of large compound libraries for various functions acs.org.

Future research will likely involve the application of HTS to discover novel functions of this compound. This could entail synthesizing diverse libraries where the this compound scaffold is systematically modified. These libraries could then be screened for a wide range of activities, including:

Enzyme Inhibition/Modulation: Screening against panels of enzymes or receptors to identify potential drug leads, building on the success of related proline anilides as protease inhibitors researchgate.net.

Catalytic Activity: High-throughput screening of this compound derivatives as potential organocatalysts for asymmetric reactions or as ligands in transition metal catalysis mdpi.com. Boc-proline itself has been utilized in high-throughput studies for photocatalyst discovery acs.orgliverpool.ac.uk.

Material Science Applications: Exploring its potential in the development of new materials with specific mechanical, optical, or electronic properties.

Automated robotic platforms and advanced data analysis techniques will be crucial in facilitating these high-throughput investigations, accelerating the discovery process acs.orgliverpool.ac.uk.

Application in Chemical Biology and Protein Engineering (as building blocks)

Proline's unique cyclic structure imparts conformational rigidity, making it a critical residue in protein folding, stability, and structure-function relationships chemimpex.compeptide.com. This compound, as a derivative of proline, holds significant promise as a building block in chemical biology and protein engineering.

Peptide and Peptidomimetic Synthesis: this compound can be incorporated into peptide sequences to introduce specific structural constraints or functionalities. The anilide moiety can influence the local conformation of the peptide backbone, potentially stabilizing desired secondary structures (e.g., turns or helices) or disrupting undesired ones acs.org. This is particularly relevant for designing constrained peptidomimetics that mimic natural peptides but possess enhanced stability or bioavailability.

Probes and Biosensors: The anilide group offers a handle for further derivatization, allowing the introduction of fluorescent tags, affinity labels, or other probes. This could enable the development of new tools for studying protein-protein interactions, enzyme mechanisms, or cellular pathways.

Protein Design and Engineering: By incorporating this compound into proteins, researchers can explore its impact on protein stability, folding kinetics, and enzymatic activity. This "proline editing" strategy, where modified proline residues are incorporated, is an emerging approach to enhance protein function nih.gov. The ability of proline derivatives to influence conformational preferences, as demonstrated by studies on anilide groups promoting trans-amide bonds, offers a powerful means to rationally design proteins with desired structural and functional characteristics acs.org.

Q & A

Q. What ethical considerations apply to studies using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: justify sample size (power analysis), minimize distress via humane endpoints, and validate toxicity in pilot studies. For tumor models, ensure tumor burden does not exceed 10% body weight. Document protocols in institutional IACUC submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.